Tert-butyl 4-(bromomethyl)-3-nitrobenzoate
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Overview
Description
Tert-butyl 4-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C12H14BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(bromomethyl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of t-butyl benzoate to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Potassium carbonate and tetrabutylammonium iodide are commonly used in substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is often employed for the reduction of the nitro group.
Oxidation: Various oxidizing agents, such as potassium permanganate, can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, amines, and various oxidized derivatives .
Scientific Research Applications
Tert-butyl 4-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(bromomethyl)-3-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but lacks the t-butyl ester group.
4-Bromomethyl-3-nitrobenzaldehyde: Contains an aldehyde group instead of the ester group.
Uniqueness
Tert-butyl 4-(bromomethyl)-3-nitrobenzoate is unique due to the presence of the t-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and solubility properties .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)8-4-5-9(7-13)10(6-8)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
HSQTYEUTILRRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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